molecular formula C15H21BrN2O2S B2454021 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2194848-45-6

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2454021
CAS No.: 2194848-45-6
M. Wt: 373.31
InChI Key: WTBVWUSOHSUWET-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a chemical compound that features a bromophenyl group attached to a sulfonyl moiety, which is further connected to a diazepane ring with a cyclobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate can be synthesized from 2-bromobenzenesulfonic acid through chlorination . The sulfonyl chloride is then reacted with 4-cyclobutyl-1,4-diazepane under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromophenyl group, a sulfonyl moiety, and a diazepane ring with a cyclobutyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-14-7-1-2-8-15(14)21(19,20)18-10-4-9-17(11-12-18)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVWUSOHSUWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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